![molecular formula C11H6F5NS B14318104 1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole CAS No. 112632-82-3](/img/structure/B14318104.png)
1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole is an organic compound characterized by a pyrrole ring substituted with a methyl group at the nitrogen atom and a pentafluorophenylsulfanyl group at the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole typically involves the reaction of 1-methylpyrrole with pentafluorophenylsulfanyl chloride under basic conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures to prevent side reactions. The reaction mechanism involves the nucleophilic attack of the pyrrole nitrogen on the sulfur atom of the pentafluorophenylsulfanyl chloride, followed by the elimination of hydrochloric acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of thiols or sulfides.
Substitution: The pentafluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Substituted pyrroles with various functional groups
Applications De Recherche Scientifique
1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound’s pentafluorophenyl group is known to enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with cellular signaling pathways and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-2-[(trifluoromethyl)sulfanyl]-1H-pyrrole
- 1-Methyl-2-[(chlorophenyl)sulfanyl]-1H-pyrrole
- 1-Methyl-2-[(bromophenyl)sulfanyl]-1H-pyrrole
Uniqueness
1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole is unique due to the presence of the pentafluorophenyl group, which imparts distinct chemical and physical properties. The high electronegativity of the fluorine atoms enhances the compound’s stability and reactivity, making it a valuable tool in various chemical and biological applications. Additionally, the pentafluorophenyl group increases the compound’s lipophilicity, allowing for better interaction with biological membranes and macromolecules.
Propriétés
Numéro CAS |
112632-82-3 |
|---|---|
Formule moléculaire |
C11H6F5NS |
Poids moléculaire |
279.23 g/mol |
Nom IUPAC |
1-methyl-2-(2,3,4,5,6-pentafluorophenyl)sulfanylpyrrole |
InChI |
InChI=1S/C11H6F5NS/c1-17-4-2-3-5(17)18-11-9(15)7(13)6(12)8(14)10(11)16/h2-4H,1H3 |
Clé InChI |
ZJSAFFYQRUZXSJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC=C1SC2=C(C(=C(C(=C2F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium bromide](/img/structure/B14318021.png)
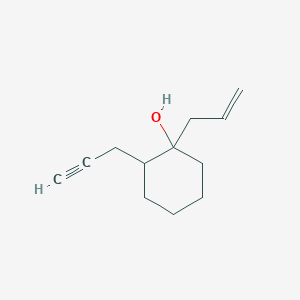
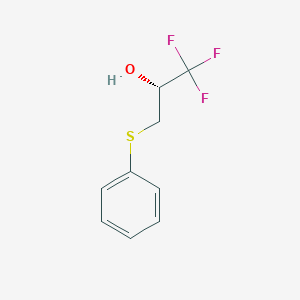
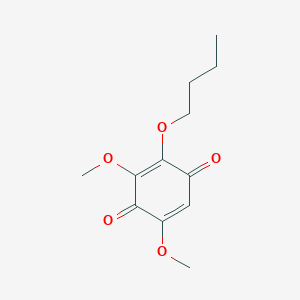

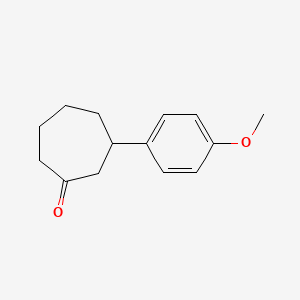
![2-[(5-Aminonaphthalen-1-yl)carbamoyl]benzoic acid](/img/structure/B14318050.png)
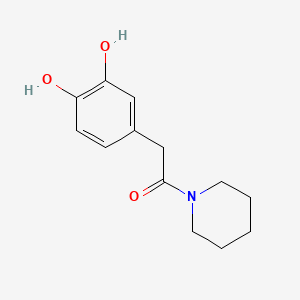
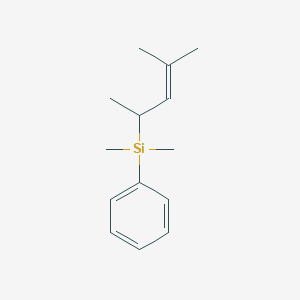
methyl}diazenyl]phenyl}arsonic acid](/img/structure/B14318072.png)
![2,3-Dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14318089.png)



